3-methyl-8-(thiophene-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
Description
3-Methyl-8-(thiophene-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a spirocyclic compound featuring a 1,3,8-triazaspiro[4.5]decane-2,4-dione core substituted with a methyl group at position 3 and a thiophene-2-carbonyl moiety at position 6.
Properties
IUPAC Name |
3-methyl-8-(thiophene-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3S/c1-15-11(18)13(14-12(15)19)4-6-16(7-5-13)10(17)9-3-2-8-20-9/h2-3,8H,4-7H2,1H3,(H,14,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMEYPOCQIJDBAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2(CCN(CC2)C(=O)C3=CC=CS3)NC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Piperidine Precursors
A modified Hantzsch-type reaction is employed, where 4-carbamoylpiperidine derivatives react with formamide under reflux conditions. For example, 1-benzyl-4-carbamoylpiperidine reacts with formamide at 160–180°C for 16–20 hours to yield the spirocyclic intermediate. The reaction mechanism involves:
-
Dehydration : Formamide acts as both solvent and dehydrating agent.
-
Intramolecular cyclization : The carbamoyl group undergoes nucleophilic attack on the adjacent carbon, forming the spiro junction.
Optimization Notes :
-
Prolonged reflux (>24 hours) reduces yield due to decomposition.
-
Substituents on the piperidine nitrogen (e.g., benzyl, phenyl) influence reaction kinetics and product stability.
Incorporation of the Thiophene-2-Carbonyl Moiety
The thiophene-2-carbonyl group is introduced via Friedel-Crafts acylation or nucleophilic acyl substitution.
Friedel-Crafts Acylation
Thiophene undergoes acylation at the α-position using thiophene-2-carbonyl chloride in the presence of AlCl₃:
Challenges :
Coupling to the Spirocyclic Core
The thiophene-2-carbonyl group is attached to the spirocyclic amine via a nucleophilic acyl substitution reaction:
Reaction Conditions :
-
Base : Triethylamine (Et₃N) neutralizes HCl, driving the reaction forward.
-
Temperature : 0–5°C minimizes thermal degradation of the acyl chloride.
Purification and Characterization
Recrystallization
The crude product is purified via recrystallization from ethyl acetate/hexane (1:3 v/v), achieving >95% purity.
Chromatographic Techniques
Industrial-scale production employs continuous flow chromatography with silica gel (60–120 mesh) and a gradient eluent (CH₂Cl₂:MeOH = 9:1).
Analytical Data :
Industrial-Scale Optimization
Continuous Flow Reactors
Recent advancements utilize microfluidic reactors to enhance yield (85–90%) and reduce reaction time (8–12 hours). Key advantages include:
-
Precise temperature control (±1°C).
-
Reduced solvent waste compared to batch processes.
Comparative Analysis of Synthesis Routes
Chemical Reactions Analysis
Types of Reactions
3-methyl-8-(thiophene-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Inhibition of Hypoxia-Inducible Factors (HIFs)
The compound has been identified as an effective pan-inhibitor of HIF prolyl hydroxylase enzymes (PHD1-3), which are critical regulators of cellular responses to hypoxia. HIFs play vital roles in angiogenesis, metabolism, and cell survival under low oxygen conditions. Inhibiting these factors can be beneficial for treating conditions such as cancer and ischemic diseases.
- Mechanism of Action : The inhibition mechanism involves binding to the active site of PHD enzymes, preventing the hydroxylation of HIF-α subunits. This leads to the stabilization and accumulation of HIF-α, promoting the transcription of genes involved in angiogenesis and erythropoiesis .
Potential in Cancer Therapy
Due to its ability to stabilize HIFs, 3-methyl-8-(thiophene-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione shows promise in enhancing the efficacy of cancer therapies by promoting tumor vascularization and improving oxygen delivery to hypoxic tumor regions. This dual role may enhance the effectiveness of chemotherapeutic agents .
Synthesis and Structural Characterization
The synthesis of this compound typically involves multi-step organic reactions that include:
- Formation of the Spirocyclic Structure : Starting materials include thiophene derivatives and appropriate amines or carboxylic acids that undergo cyclization reactions.
- Characterization Techniques : The compound is characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity.
Study on Selective Inhibition
A study published in Molecular Diversity demonstrated that derivatives of spiro[4.5]decanones can serve as selective inhibitors for PHDs. The research highlighted that modifications on the thiophene moiety significantly affect inhibitory potency and selectivity towards different PHD isoforms .
Therapeutic Efficacy in Animal Models
In vivo studies have shown that compounds similar to this compound can improve outcomes in models of ischemia-reperfusion injury by enhancing HIF-mediated pathways that promote tissue repair and regeneration .
Mechanism of Action
The mechanism of action of 3-methyl-8-(thiophene-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The thiophene ring could participate in π-π interactions or hydrogen bonding, while the spirocyclic core might provide structural rigidity and specificity.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The 1,3,8-triazaspiro[4.5]decane-2,4-dione scaffold is highly versatile, allowing substitutions that modulate solubility, stability, and target binding. Key analogs and their properties include:
Table 1: Structural and Physicochemical Comparisons
Notes:
- The thiophene-2-carbonyl group in the target compound introduces aromatic sulfur, which may enhance π-π stacking interactions compared to phenyl or alkyl substituents.
- Methyl at position 3 likely improves metabolic stability relative to unsubstituted analogs .
Enzyme Inhibition
- WASp Degradation : The 8-(2,3-dihydro-1H-inden-2-yl) derivative (SMC #13) binds WASp, inducing degradation and inhibiting malignant cell proliferation .
Neuropharmacology
- 5-HT Receptor Modulation : Derivatives with aryl sulfonamide groups (e.g., RS102221) act as 5-HT₂C antagonists, influencing neurotransmitter pathways .
Biological Activity
3-Methyl-8-(thiophene-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 1021262-03-2 |
| Molecular Formula | C₁₃H₁₅N₃O₃S |
| Molecular Weight | 293.34 g/mol |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the body. Notably, it acts as a delta opioid receptor agonist , which is significant for its analgesic properties. This interaction activates various downstream signaling pathways that can lead to physiological effects such as pain relief and modulation of mood .
Analgesic Effects
Research has demonstrated that compounds similar to this compound exhibit potent analgesic effects. A study highlighted its potential in reducing pain through the modulation of neuronal signaling pathways associated with pain perception .
Cardioprotective Properties
In cardiology studies, this compound has shown promise in inhibiting the mitochondrial permeability transition pore (mPTP), which is crucial during myocardial infarction (MI). Inhibition of mPTP opening can significantly decrease apoptotic rates in myocardial cells post-reperfusion injury . This suggests a potential therapeutic role in cardiac protection during ischemic events.
Anti-inflammatory Activity
The compound's structure also indicates potential anti-inflammatory properties. Similar derivatives have been noted for their ability to reduce inflammation markers and improve outcomes in models of inflammatory diseases .
Case Studies and Research Findings
Several studies have explored the biological activity of 1,3,8-triazaspiro[4.5]decane derivatives:
- Study on mPTP Inhibition : A study published in Bioorganic & Medicinal Chemistry Letters evaluated various triazaspiro compounds and identified several with significant mPTP inhibitory activity. The results indicated that these compounds could serve as effective adjunct therapies in MI treatment by preventing cell death during reperfusion .
- Analgesic Properties : Research highlighted in Pharmacology Reports demonstrated that triazaspiro compounds exhibit analgesic effects comparable to traditional opioid medications but with potentially fewer side effects due to their selective receptor interactions .
- Anti-inflammatory Effects : A comparative analysis showed that derivatives of 1,3,8-triazaspiro compounds significantly reduced levels of pro-inflammatory cytokines in vitro, suggesting a mechanism for their anti-inflammatory action .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-methyl-8-(thiophene-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione?
- Methodology : The compound’s core structure, 1,3,8-triazaspiro[4.5]decane-2,4-dione, is typically synthesized via a Bucherer–Berg reaction using piperidone derivatives, ammonium carbonate, and KCN in methanol/water . Microwave-assisted synthesis has also been reported for analogous spirohydantoins, yielding products with ~35–97% efficiency depending on substituents . For the thiophene-2-carbonyl substitution, reductive amination or coupling reactions (e.g., Ullmann coupling) are employed to introduce functional groups at the 8-position .
- Key Data : Crystallographic confirmation (e.g., X-ray diffraction) is critical to validate the spirocyclic conformation and substituent orientation .
Q. How is the purity and structural integrity of the compound verified?
- Methodology : Use a combination of analytical techniques:
- Melting Point : Confirms crystallinity (e.g., analogous compounds have MPs ranging 131–238°C) .
- Spectroscopy : IR for carbonyl (C=O) and amide (N-H) stretches; H/C NMR for spirocyclic and substituent proton environments .
- Mass Spectrometry : HRMS or ESI-MS to confirm molecular ion peaks and fragmentation patterns .
Advanced Research Questions
Q. What structure-activity relationships (SAR) govern its inhibition of prolyl hydroxylase (PHD) enzymes?
- Key Findings :
- The 3-methyl group and spirohydantoin core are essential for binding to the Fe(II) cofactor in PHD2’s catalytic domain. Removal of the methyl group reduces potency by >50% .
- Substitution at the 8-position (e.g., thiophene-2-carbonyl) modulates selectivity. Thiophene derivatives may enhance interactions with hydrophobic pockets but require precise positioning to avoid steric clashes (e.g., phenol or thiophene substitutions at this position were inactive in PHD2 inhibition) .
- SAR Optimization : Introduction of acidic groups (e.g., carboxylates) reduces off-target hERG channel binding while maintaining PHD inhibition .
Q. How does the compound compare to other δ-opioid receptor agonists in preclinical models?
- Methodology :
- In Vitro : β-arrestin recruitment assays and G-protein signaling bias analysis (e.g., GTPγS binding) .
- In Vivo : Evaluate anti-nociceptive effects in murine models (e.g., complete Freund’s adjuvant-induced inflammation) with dose-response profiling .
Q. What strategies mitigate off-target toxicity (e.g., hERG inhibition) during optimization?
- Approach :
- Introduce polar/acidic moieties (e.g., sulfonates) to disrupt hERG binding while retaining PHD affinity .
- PK/PD Profiling : Assess clearance, , and bioavailability in rodents. Compounds with low plasma protein binding and short are prioritized for anemia treatment to avoid prolonged HIF activation .
Data Analysis and Contradictions
Q. Why do some derivatives show inactivity in PHD inhibition despite structural similarity?
- Root Cause :
- Steric Hindrance : Bulky substituents (e.g., thiophene-2-carbonyl) may clash with Tyr-310 or Tyr-303 in PHD2’s active site .
- Chelation Disruption : Substitutions that displace Fe(II) coordination (e.g., imidazole-2,4-dione analogues) abolish activity .
- Resolution : Use X-ray crystallography to map binding poses and refine substituent geometry .
Q. How does the compound’s spirocyclic scaffold influence its pharmacokinetic profile?
- Findings :
- The rigid spirohydantoin core enhances metabolic stability (e.g., resistance to CYP450 oxidation) but may limit solubility.
- Case Study : Analogues with logD <2.5 exhibit improved oral bioavailability (>67% in rats) and reduced hepatic clearance .
Applications in Translational Research
Q. Can this compound be repurposed for biocidal materials?
- Evidence : Analogous spirohydantoins (e.g., TTDD derivatives) exhibit antimicrobial activity when chlorinated, achieving >4.9 log reduction in E. coli and S. aureus within 5 minutes .
- Methodology : Electrospinning into nanofibers with polyacrylonitrile enhances surface area and biocidal efficacy .
Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
